A Technical Guide to the Chemical Properties of D-Arabinose-d6
A Technical Guide to the Chemical Properties of D-Arabinose-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of D-Arabinose-d6, a deuterated form of the naturally occurring monosaccharide D-Arabinose. This document is intended for use by researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds as internal standards in quantitative analysis or as probes in metabolic studies. This guide consolidates available data on its chemical and physical properties, provides detailed experimental protocols for its analysis, and includes logical workflows for its application.
Core Chemical Properties
D-Arabinose-d6, also known as D-[1,2,3,4,5,5'-²H₆]arabinose, is a stable, isotopically labeled version of D-Arabinose where six hydrogen atoms have been replaced with deuterium. This substitution results in a higher molecular weight compared to its non-deuterated counterpart, which is the key feature for its use in mass spectrometry-based applications. While specific experimental data for the physical properties of D-Arabinose-d6 are not extensively published, they are predicted to be very similar to those of D-Arabinose.
Data Presentation: A Comparative Analysis
The following table summarizes the key chemical and physical properties of D-Arabinose-d6, with a comparison to the well-characterized properties of D-Arabinose.
| Property | D-Arabinose-d6 | D-Arabinose |
| Molecular Formula | C₅²H₄H₆O₅ | C₅H₁₀O₅[1] |
| Molecular Weight | 156.17 g/mol [2] | 150.13 g/mol [1] |
| CAS Number | 10323-20-3 (unlabeled)[2] | 10323-20-3[1] |
| Appearance | Assumed to be a white to off-white solid | White to off-white solid |
| Melting Point | Not explicitly reported; expected to be similar to D-Arabinose | 162-164 °C[1] |
| Solubility | Not explicitly reported; expected to be similar to D-Arabinose | Water: 50 mg/mL, clear, colorless to faintly yellow[1] |
| Optical Activity | Not explicitly reported; expected to be similar to D-Arabinose | [α]20/D -105 to -103 °, c = 4% (w/v) in water[1] |
| Isotopic Purity | Typically >98 atom % D | Not Applicable |
Experimental Protocols
The utility of D-Arabinose-d6 as an internal standard is critically dependent on its isotopic purity. The following are detailed methodologies for the determination of isotopic enrichment and chemical purity.
Determination of Isotopic Purity by Mass Spectrometry
This protocol outlines a general method for determining the isotopic enrichment of D-Arabinose-d6 using mass spectrometry (MS).
Methodology:
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Sample Preparation:
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Prepare a stock solution of D-Arabinose-d6 in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
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Prepare a corresponding stock solution of non-deuterated D-Arabinose at the same concentration.
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Create a series of dilutions for both the labeled and unlabeled standards for linearity assessment.
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Instrumentation and Analysis:
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Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
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Infuse the prepared solutions directly or via liquid chromatography (LC) into the mass spectrometer.
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Acquire full scan mass spectra over a relevant m/z range to include the molecular ions of both D-Arabinose and D-Arabinose-d6.
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Data Analysis:
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Determine the exact mass of the molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) for both the deuterated and non-deuterated compounds.
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Measure the signal intensities of the monoisotopic peak and the peaks corresponding to the different deuterated species (M+1, M+2, etc.).
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Correct the measured intensities for the natural isotopic abundance of ¹³C.
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Calculate the isotopic purity by determining the relative abundance of the fully deuterated species compared to the total abundance of all isotopic species of the molecule.
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Structural Confirmation and Purity by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and assessing the chemical purity of D-Arabinose-d6. Due to the high level of deuteration, ¹H NMR may have limited utility, making ²H (Deuterium) and ¹³C NMR more informative.
Methodology:
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Sample Preparation:
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Dissolve an accurately weighed sample of D-Arabinose-d6 in a suitable non-deuterated solvent (e.g., DMSO or H₂O) to a final concentration of 5-10 mg/mL. The use of a non-deuterated solvent is unconventional but necessary for ²H NMR to avoid a large solvent signal.
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²H NMR Spectroscopy:
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Acquire a ²H NMR spectrum. The spectrum will show signals corresponding to the deuterium atoms at the labeled positions.
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The chemical shifts of the deuterium signals will be very similar to the proton signals in the corresponding ¹H NMR spectrum of D-Arabinose.
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Integration of the ²H signals can provide a semi-quantitative measure of the deuterium incorporation at each position.
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¹³C NMR Spectroscopy:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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The spectrum should show five distinct signals corresponding to the five carbon atoms in the arabinose ring.
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The chemical shifts should be consistent with the structure of D-Arabinose. The absence of significant additional peaks indicates high chemical purity.
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Mandatory Visualizations
Logical Workflow for Quality Control of D-Arabinose-d6
The following diagram illustrates a typical workflow for the quality control and use of D-Arabinose-d6 as an internal standard in a quantitative analytical method.
Caption: Quality Control Workflow for D-Arabinose-d6.
This in-depth technical guide provides a foundational understanding of the chemical properties of D-Arabinose-d6 for its effective application in research and development. The provided experimental protocols and logical workflows are intended to serve as a starting point for the establishment of robust analytical methods utilizing this valuable internal standard.
